Superior Aurora A Kinase Inhibition vs. Tripolin A
Derivatives of 3-benzylideneindolin-2-one, specifically compound AK34, exhibit significantly enhanced inhibitory activity against Aurora A kinase compared to the parent allosteric inhibitor Tripolin A [1]. This improvement is quantifiable in both potency and binding affinity, establishing a clear SAR advantage for this scaffold.
| Evidence Dimension | Aurora A kinase inhibition (IC50) and binding affinity (KD) |
|---|---|
| Target Compound Data | AK34 (3-benzylideneindolin-2-one derivative): IC50 = 1.68 μM, KD = 216 nM |
| Comparator Or Baseline | Tripolin A: IC50 = 1.5 μM (Aurora A), KD not reported for direct comparison but AK34 described as 'stronger inhibitory effect' |
| Quantified Difference | AK34 demonstrates a binding affinity (KD) of 216 nM, whereas the study states AK34, AK09, and AK35 have 'stronger inhibitory effects' than Tripolin A; IC50 values for Tripolin A are 1.5 μM (Aurora A) and 7 μM (Aurora B). |
| Conditions | In vitro kinase inhibition assay; molecular docking to allosteric site 3 |
Why This Matters
This quantitative advantage validates the 3-benzylideneindolin-2-one scaffold as a superior starting point for developing potent, allosteric Aurora A inhibitors with potential reduced off-target toxicity compared to orthosteric ATP-competitive inhibitors.
- [1] Jiao, Y., Zhong, J., Xu, J., Ning, S., Liang, T., Zhao, M., & Zhang, J. (2025). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry, 16, 826–834. View Source
